molecular formula C9H14BNO3 B1321268 (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid CAS No. 477598-24-6

(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid

Cat. No. B1321268
M. Wt: 195.03 g/mol
InChI Key: VUIJGYPRRJGNPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups of atoms. They are known for their versatility and are used in a wide range of chemical reactions . They are often used as building blocks in the preparation of various pharmaceuticals and agrochemicals.


Synthesis Analysis

The synthesis of boronic acids and their derivatives often involves halogen-metal exchange reactions, metal-hydrogen exchange via directed ortho-metallation followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, and iridium or rhodium catalyzed C-H or C-F borylation .


Molecular Structure Analysis

The molecular structure of a boronic acid typically consists of a boron atom bonded to an oxygen atom and two other atoms or groups of atoms .


Chemical Reactions Analysis

Boronic acids are involved in many chemical reactions. One of the most important applications is the Suzuki–Miyaura coupling . They can also be converted into a broad range of functional groups .

Scientific Research Applications

  • Pharmaceutical Research

    • Application : This compound is used in the process of preparing certain pharmaceuticals . It’s a key intermediate in the synthesis of a variety of bioactive compounds.
  • Chemical Research

    • Application : “(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid” is a chemical reagent used in various chemical reactions .
  • Material Science

    • Application : Boronic acids, including “(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid”, are used in the field of material science for the synthesis of various materials .
  • Catalysis

    • Application : Boronic acids can act as catalysts or co-catalysts in various chemical reactions .
  • Drug Synthesis

    • Application : “(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid” is used in the synthesis of certain drugs .
  • Organic Synthesis

    • Application : This compound is used as a building block in organic synthesis .
  • Preparation of Bioactive Compounds

    • Application : “(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid” is used in the preparation of bioactive compounds .
  • Research Use

    • Application : This compound is used for research purposes .

Safety And Hazards

Like all chemicals, boronic acids should be handled with care. They can pose health and safety risks if not handled properly .

properties

IUPAC Name

(2-methoxy-6-propan-2-ylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO3/c1-6(2)8-5-4-7(10(12)13)9(11-8)14-3/h4-6,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIJGYPRRJGNPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)C(C)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610791
Record name [2-Methoxy-6-(propan-2-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid

CAS RN

477598-24-6
Record name [2-Methoxy-6-(propan-2-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BR Taft, F Yokokawa, T Kirrane, AC Mata… - Journal of Medicinal …, 2022 - ACS Publications
A series of 5-aryl-2-amino-imidazothiadiazole (ITD) derivatives were identified by a phenotype-based high-throughput screening using a blood stage Plasmodium falciparum (Pf) growth …
Number of citations: 14 pubs.acs.org

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